Ethyl 4-chloro-5-methoxypicolinate Ethyl 4-chloro-5-methoxypicolinate
Brand Name: Vulcanchem
CAS No.: 40473-02-7
VCID: VC21402469
InChI: InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-4-6(10)8(13-2)5-11-7/h4-5H,3H2,1-2H3
SMILES: CCOC(=O)C1=NC=C(C(=C1)Cl)OC
Molecular Formula: C9H10ClNO3
Molecular Weight: 215.63g/mol

Ethyl 4-chloro-5-methoxypicolinate

CAS No.: 40473-02-7

Cat. No.: VC21402469

Molecular Formula: C9H10ClNO3

Molecular Weight: 215.63g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-chloro-5-methoxypicolinate - 40473-02-7

Specification

CAS No. 40473-02-7
Molecular Formula C9H10ClNO3
Molecular Weight 215.63g/mol
IUPAC Name ethyl 4-chloro-5-methoxypyridine-2-carboxylate
Standard InChI InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-4-6(10)8(13-2)5-11-7/h4-5H,3H2,1-2H3
Standard InChI Key IZMIXSOCSGCHBR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC=C(C(=C1)Cl)OC
Canonical SMILES CCOC(=O)C1=NC=C(C(=C1)Cl)OC

Introduction

Chemical Identity and Structural Properties

Ethyl 4-chloro-5-methoxypicolinate belongs to the class of substituted picolinic acid derivatives. The compound's molecular identity is characterized by the following properties:

  • Chemical Name: Ethyl 4-chloro-5-methoxypicolinate

  • Synonyms: ethyl 4-chloro-5-methoxy-2-pyridinecarboxylate; 2-Pyridinecarboxylic acid, 4-chloro-5-methoxy-, ethyl ester

  • Molecular Formula: C9H10ClNO3

  • Molecular Weight: 215.63 g/mol

  • CAS Registry Number: 40473-02-7

The molecular structure features a pyridine ring with three key functional groups arranged in specific positions: an ethyl ester group at the 2-position (forming the picolinate backbone), a chlorine atom at the 4-position, and a methoxy group at the 5-position. This arrangement creates a molecule with both electron-withdrawing and electron-donating moieties, influencing its chemical behavior and potential applications.

Physical and Chemical Properties

Physical Characteristics

Ethyl 4-chloro-5-methoxypicolinate typically exhibits properties consistent with substituted pyridine compounds. Based on structural analysis and comparison with similar compounds, it likely presents as a crystalline solid at standard temperature and pressure. The compound's solubility profile would reflect its molecular structure, with anticipated solubility in organic solvents such as ethanol, methanol, acetone, and dimethylformamide (DMF), while demonstrating limited water solubility due to its predominantly organic character.

Chemical Reactivity

The reactivity of Ethyl 4-chloro-5-methoxypicolinate is significantly influenced by its structural features:

  • The chlorine substituent at the 4-position acts as an electron-withdrawing group, enhancing the susceptibility of this position to nucleophilic aromatic substitution.

  • The methoxy group at the 5-position provides electron-donating properties through resonance effects, potentially influencing the electronic distribution across the pyridine ring.

  • The ethyl ester functionality represents a reactive site for various transformations, including hydrolysis, transesterification, and reduction reactions.

This combination of functional groups creates a complex electronic environment that dictates the compound's behavior in chemical reactions and its potential interactions with biological systems.

Synthesis Methods

Synthetic ApproachStarting MaterialsReaction ConditionsExpected Yield
Esterification4-chloro-5-methoxypicolinic acid + EthanolAcid catalyst (H2SO4), reflux conditions75-85%
Chlorination-Esterification5-methoxypicolinic acid1. SOCl2/DMF, 2. Ethanol70-80%
MethoxylationEthyl 4-chloropicolinateBase, methoxylating agent65-75%

The synthesis might follow a pathway similar to that of Methyl 4-chloropicolinate, which involves treating 2-picolinic acid with thionyl chloride and N,N-dimethylformamide, followed by reaction with the appropriate alcohol (in this case, ethanol instead of methanol) .

Reaction Conditions

Optimal synthesis conditions would likely involve:

  • Temperature control between 20-72°C depending on the specific reaction step

  • Reaction duration of approximately 0.75-16.5 hours

  • Anhydrous conditions to prevent unwanted side reactions

  • pH adjustment (to 8-9) during workup to neutralize acid catalysts

Purification Techniques

Purification of the synthesized compound typically requires:

  • Extraction with appropriate organic solvents

  • Column chromatography using silica gel as the stationary phase

  • Recrystallization from suitable solvent systems

  • Analytical verification using NMR, IR, and mass spectrometry to confirm structural identity and purity

Functional GroupTransformationPotential Applications
Chloro (4-position)Nucleophilic substitution, Cross-couplingIntroduction of amino, thiol, or carbon-based substituents
Methoxy (5-position)Demethylation, AlkylationAccess to hydroxy derivatives, modified ether analogs
Ethyl ester (2-position)Hydrolysis, Aminolysis, ReductionConversion to acids, amides, or alcohols

Structure-Activity Relationships

Electronic Effects

The distribution of electron density across the pyridine ring of Ethyl 4-chloro-5-methoxypicolinate is influenced by its substituents:

  • The chlorine atom, being electron-withdrawing, decreases electron density at the 4-position and adjacent carbon atoms.

  • The methoxy group contributes electron density through resonance effects, potentially stabilizing the ring system.

  • These opposing electronic effects create a unique electrostatic potential surface that may influence the compound's interactions with biological macromolecules.

Comparative Analysis

When compared to structurally related compounds, Ethyl 4-chloro-5-methoxypicolinate demonstrates distinct features:

Table 3: Comparison of Ethyl 4-chloro-5-methoxypicolinate with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesCAS Number
Ethyl 4-chloro-5-methoxypicolinateC9H10ClNO3215.63Chloro at 4-position, Methoxy at 5-position40473-02-7
Ethyl 4-chloro-5-methylpicolinateC9H10ClNO2-Methyl instead of Methoxy at 5-position1261739-13-2
Methyl 4-chloropicolinateC7H6ClNO2171.58Methyl ester instead of Ethyl ester, No substituent at 5-position24484-93-3
Ethyl 5-chloro-6-methoxypicolinateC9H10ClNO3215.63Chloro at 5-position, Methoxy at 6-position1214388-09-6

These structural variations, though subtle, can significantly impact physical properties, chemical reactivity, and biological activities. The position and nature of substituents on the pyridine ring play crucial roles in determining how these compounds interact with biological targets and their potential applications in various fields.

Biological Activity Assessment

Structure-Activity Considerations

The biological activity of Ethyl 4-chloro-5-methoxypicolinate would be influenced by several structural factors:

  • The chloro substituent may enhance binding to specific biological targets through halogen bonding or electronic effects.

  • The methoxy group could influence membrane permeability and receptor interactions.

  • The ethyl ester moiety affects the compound's lipophilicity and its ability to cross biological membranes.

Research Status and Future Directions

Current Research Landscape

Research on Ethyl 4-chloro-5-methoxypicolinate appears to be in developmental stages, with potential applications being explored in various fields:

  • As an intermediate in the synthesis of pharmaceutically relevant compounds

  • In structure-activity relationship studies to develop more potent and selective derivatives

  • As a model compound for investigating the effects of specific substituents on chemical reactivity and biological activity

Future Research Opportunities

Several promising research directions could be pursued:

  • Comprehensive characterization of physical, chemical, and biological properties

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of specific biological activities through targeted screening assays

  • Investigation of structure-activity relationships through systematic modification of the basic scaffold

  • Application in the development of novel therapeutics or agricultural products

Table 4: Potential Research Directions for Ethyl 4-chloro-5-methoxypicolinate

Research AreaSpecific FocusPotential Impact
Synthetic MethodologyGreen chemistry approaches, One-pot synthesisImproved efficiency, Reduced environmental impact
Medicinal ChemistryAnti-inflammatory, Antimicrobial screeningIdentification of novel bioactivities
Structure-Activity StudiesSystematic modification of substituentsDevelopment of more potent derivatives
Material ScienceCoordination chemistry, Polymer additivesNovel materials with specific properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator